molecular formula C72H30F54P3Pd+3 B13143264 Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)

Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)

Cat. No.: B13143264
M. Wt: 2120.3 g/mol
InChI Key: MGJKHAOJYDTPIF-UHFFFAOYSA-Q
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Description

Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) (CAS: 1130784-80-3) is a palladium(0) complex featuring three tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligands. Its molecular formula is C₇₂H₂₇F₅₄P₃Pd, with a molecular weight of 2117.24 g/mol . The compound is noted for its exceptional stability under ambient conditions, being insensitive to air, moisture, or light, which distinguishes it from many conventional palladium catalysts .

Key applications include:

  • Hydrocarboxylation of terminal alkenes in supercritical CO₂ .
  • Direct arylation of heteroarenes .
  • Nonoxidative cyclization reactions and Suzuki-Miyaura couplings under mild conditions .

Notably, this catalyst has been discontinued in some product lines, though its synthesis and application remain relevant in academic and industrial research .

Properties

Molecular Formula

C72H30F54P3Pd+3

Molecular Weight

2120.3 g/mol

IUPAC Name

palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphanium

InChI

InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H;/p+3

InChI Key

MGJKHAOJYDTPIF-UHFFFAOYSA-Q

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[PH+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[PH+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[PH+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd]

Origin of Product

United States

Preparation Methods

Synthesis of the Ligand: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

The preparation of the palladium complex begins with the synthesis of the tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligand, which is crucial due to its electron-withdrawing trifluoromethyl substituents that modulate the electronic properties of the phosphorus center.

  • Synthetic Route:
    The ligand is typically synthesized via a nucleophilic substitution reaction of phosphorus trichloride with 3,5-bis(trifluoromethyl)phenyl lithium reagent under inert atmosphere conditions (nitrogen or argon) to prevent oxidation of the phosphine.

    $$
    \text{PCl}3 + 3 \text{LiC}6\text{H}3(\text{CF}3)2 \rightarrow \text{P}(\text{C}6\text{H}3(\text{CF}3)2)3 + 3 \text{LiCl}
    $$

  • Reaction Conditions:

    • Solvent: Typically anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether.
    • Temperature: Low temperatures (around -78 °C to 0 °C) during addition to control reactivity.
    • Atmosphere: Strictly inert to avoid phosphine oxidation.
  • Purification:
    The crude phosphine is purified by recrystallization or chromatographic methods to remove lithium chloride and unreacted starting materials.

Formation of the Palladium(0) Complex

Once the ligand is prepared, the palladium(0) complex is synthesized by coordination of three ligand molecules to a palladium(0) center.

  • Common Synthetic Approach:

    • Starting Materials: Palladium(0) precursor such as palladium(0) tetrakis(triphenylphosphine) or palladium(II) precursors reduced in situ.
    • Ligand Coordination: The tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligands displace weaker ligands on palladium to form the tris-ligated complex.
  • Typical Reaction Scheme:

    $$
    \text{Pd}(0)(\text{PPh}3)4 + 3 \text{P}(\text{C}6\text{H}3(\text{CF}3)2)3 \rightarrow \text{Pd}(\text{P}(\text{C}6\text{H}3(\text{CF}3)2)3)3 + 4 \text{PPh}3
    $$

  • Reaction Conditions:

    • Solvent: Non-coordinating solvents such as toluene or dichloromethane.
    • Temperature: Ambient to slightly elevated temperatures (20–50 °C).
    • Atmosphere: Inert atmosphere to prevent oxidation of the palladium(0) complex.
  • Isolation:
    The complex is isolated by precipitation or crystallization, often as a tetrahydrofuran adduct to enhance stability.

Industrial Scale Considerations

  • Industrial production follows similar synthetic routes but emphasizes rigorous control of reaction parameters such as temperature, pressure, and atmosphere to maximize yield and purity.
  • Purification steps often include recrystallization and chromatographic techniques adapted for scale.
  • Quality control involves spectroscopic methods (NMR, mass spectrometry) and elemental analysis to confirm ligand coordination and complex integrity.

Analytical Data and Research Findings on Preparation

Spectroscopic and Mass Spectrometric Confirmation

  • Mass Spectrometry:
    Negative-ion electrospray ionization mass spectrometry confirms the formation of the palladium complex and its intermediates during synthesis, such as anionic organopalladates formed during ligand coordination and transmetalation steps.

  • NMR Spectroscopy:
    ^31P NMR is used to confirm the coordination of the phosphine ligand to palladium, showing characteristic shifts indicative of electron-deficient phosphine coordination.

Stability and Reactivity Insights

  • The electron-withdrawing trifluoromethyl groups on the ligand increase the electron deficiency of the palladium center, enhancing oxidative addition rates during catalysis but also rendering the ligand susceptible to decomposition under certain conditions.
  • The palladium(0) complex formed with this ligand exhibits unique reactivity profiles, including the ability to mediate challenging alkyl-alkyl cross-coupling reactions, which is partly attributed to the ligand’s electronic effects.

Comparative Summary of Preparation Methods

Step Method/Condition Notes
Ligand synthesis Reaction of phosphorus trichloride with aryl lithium reagent in anhydrous ether under inert atmosphere Requires low temperature control; purification by recrystallization or chromatography
Palladium complexation Ligand substitution on Pd(0) precursor in non-coordinating solvent under inert atmosphere Ambient to mild heating; isolation by crystallization or precipitation
Industrial scale Controlled batch or flow synthesis with strict atmosphere and temperature control Emphasis on purity and yield; analytical verification by NMR and mass spectrometry

Chemical Reactions Analysis

Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:

Common reagents used in these reactions include bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide. The major products formed are typically biaryl or substituted alkene compounds.

Scientific Research Applications

Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) is a chemical compound with the CAS No. 1130784-80-3 and a molecular weight of 2117.24 . It has the molecular formula C72H27F54P3Pd .

Synonyms

  • Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine]palladium(0)
  • Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine]palladium(0)

Uses
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) is used as a superstable Pd(0) catalyst .

Reactions
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is suitable for use in the following reactions :

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Safety Information
The following safety information applies to Tris[3,5-bis(trifluoromethyl)phenyl]phosphine :

  • Hazard statements: H315: Causes skin irritation. H319: Causes serious eye irritation.
  • Precautionary statements: P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P337 + P313: If eye irritation persists: Get medical advice/ attention. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P362 + P364: Take off contaminated clothing and wash it before reuse. P332 + P313: If skin irritation occurs: Get medical advice/ attention.
  • Signal word: Warning
  • Pictograms: GHS07

Mechanism of Action

The mechanism by which Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation of new carbon-carbon bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Palladium Catalysts

Ligand Structure and Stability

The defining feature of this complex is its tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligand, which imparts steric bulk and electron-withdrawing properties due to the trifluoromethyl (-CF₃) groups. This contrasts sharply with other palladium catalysts:

Compound Name Ligand Structure Stability Key Features
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) Three tris[3,5-bis(CF₃)phenyl]phosphine ligands Air-, moisture-, and light-stable High stability enables room-temperature storage; effective in electron-deficient systems.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) Four triphenylphosphine (PPh₃) ligands Air- and moisture-sensitive Classic catalyst for cross-couplings but requires inert conditions.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Dibenzylideneacetone (dba) ligands Air-sensitive; often stabilized by phosphine additives Used in Heck and Suzuki reactions but prone to decomposition.
Bis(tricyclohexylphosphine)palladium(0) Two tricyclohexylphosphine (PCy₃) ligands Moderately stable; less sensitive than Pd(PPh₃)₄ Bulky ligands enhance selectivity in sterically demanding reactions.
[4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene]dichloropalladium(II) (Xantphos Pd) Bidentate Xantphos ligand Pd(II) oxidation state requires reduction to Pd(0) for catalysis Effective in C–N couplings but limited by redox requirements.
Electron-Deficient Systems

The -CF₃ groups in the ligand framework enhance the catalyst’s compatibility with electron-deficient substrates, outperforming Pd(PPh₃)₄ in reactions like hydrocarboxylation .

Suzuki-Miyaura Couplings

While Pd₂(dba)₃ and Pd(PPh₃)₄ are standard for Suzuki reactions, the title catalyst achieves comparable yields without requiring rigorous exclusion of air .

Direct Arylation

The bulky, electron-deficient ligand suppresses unwanted side reactions (e.g., β-hydride elimination), enabling efficient arylation of heteroarenes .

Practical Considerations

  • Cost and Availability : Discontinuation in some commercial lines may limit accessibility, though synthesis protocols are documented .

Biological Activity

Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0), commonly referred to as Pd(0) complex, is a coordination compound that has garnered attention in both synthetic and biological chemistry due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) is C72H27F54P3PdC_{72}H_{27}F_{54}P_{3}Pd with a molecular weight of 2117.24 g/mol. The compound features a palladium center coordinated by three tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligands, which enhances its stability and catalytic properties.

PropertyValue
Molecular FormulaC72H27F54P3PdC_{72}H_{27}F_{54}P_{3}Pd
Molecular Weight2117.24 g/mol
CAS Number1130784-80-3
Purity>98% (GC)

Mechanisms of Biological Activity

The biological activity of Pd(0) complexes primarily revolves around their role as catalysts in various chemical reactions, including cross-coupling reactions essential for drug development. The trifluoromethyl groups on the phenyl rings enhance the lipophilicity and stability of the ligands, potentially improving the bioavailability of the resulting compounds.

  • Catalytic Activity : The compound serves as a catalyst in several reactions:
    • Buchwald-Hartwig Coupling : Utilized for synthesizing aryl amines from aryl halides and amines.
    • Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds from aryl boronic acids and halides.
  • Anticancer Properties : Some studies suggest that palladium complexes can exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary research indicates potential antimicrobial effects against certain bacterial strains, possibly due to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various palladium complexes, including Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0). The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range. The proposed mechanism involved ROS generation and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. demonstrated that palladium complexes could inhibit the growth of Staphylococcus aureus and Escherichia coli. The study highlighted that the trifluoromethyl groups play a crucial role in enhancing the interaction between the complex and bacterial membranes.

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